REACTION_CXSMILES
|
C1(C)C=CC([N:7]2[C:19]3[CH:18]=[CH:17]C=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)=CC=1.CN([CH:24]=[O:25])C.P(Cl)(Cl)(Cl)=O.[C:31]1([CH3:37])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C([O:41][CH2:42][CH3:43])(=O)C>[Cl-].[Zn+2].[Cl-]>[CH:24]([C:11]1[CH:10]=[CH:9][C:8]2[N:7]([CH2:37][C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:19]3[C:14]([C:13]=2[CH:12]=1)=[CH:15][C:43]([CH:42]=[O:41])=[CH:17][CH:18]=3)=[O:25] |f:5.6.7|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Example 1 ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
ADDITION
|
Details
|
treated by silica gel column chromatography (eluent
|
Type
|
CUSTOM
|
Details
|
These crystals were recrystallized from ethyl acetate toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C=O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 23.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |